Minizide

Description

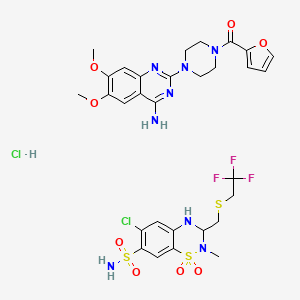

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

84057-89-6 |

|---|---|

Molecular Formula |

C30H35Cl2F3N8O8S3 |

Molecular Weight |

859.7 g/mol |

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone;6-chloro-2-methyl-1,1-dioxo-3-(2,2,2-trifluoroethylsulfanylmethyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide;hydrochloride |

InChI |

InChI=1S/C19H21N5O4.C11H13ClF3N3O4S3.ClH/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;1-18-10(4-23-5-11(13,14)15)17-7-2-6(12)8(24(16,19)20)3-9(7)25(18,21)22;/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22);2-3,10,17H,4-5H2,1H3,(H2,16,19,20);1H |

InChI Key |

RJXADVANIGCCSN-UHFFFAOYSA-N |

SMILES |

CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC(F)(F)F.COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.Cl |

Canonical SMILES |

CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC(F)(F)F.COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC.Cl |

Synonyms |

Polypress |

Origin of Product |

United States |

Foundational & Exploratory

Compound X: A Technical Guide to its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Compound X" is a hypothetical substance used for illustrative purposes within this guide. All data, experimental protocols, and mechanisms described are fictional and intended to demonstrate the requested format and content structure.

Introduction

Compound X is a novel, potent, and selective small-molecule inhibitor designed to target key components of the MAPK/ERK signaling pathway, a critical cascade often dysregulated in various human cancers. This document provides a detailed overview of the mechanism of action of Compound X, including its molecular target, downstream effects, and the experimental methodologies used to elucidate its activity.

Core Mechanism of Action: Inhibition of the MAPK/ERK Pathway

Compound X exerts its therapeutic effect through the direct inhibition of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). By binding to the allosteric pocket of MEK1/2, Compound X prevents the phosphorylation and subsequent activation of ERK1/2. This blockade leads to the downregulation of downstream signaling, ultimately inhibiting cell proliferation and survival in tumor cells with a constitutively active MAPK/ERK pathway.

Caption: MAPK/ERK signaling pathway with Compound X inhibition of MEK1/2.

Quantitative Data Summary

The following tables summarize the in vitro activity of Compound X against its primary target and its effect on cancer cell proliferation.

Table 1: Kinase Inhibitory Activity of Compound X

| Kinase Target | IC₅₀ (nM) | Assay Type |

| MEK1 | 5.2 | Biochemical |

| MEK2 | 7.8 | Biochemical |

| ERK1 | > 10,000 | Biochemical |

| BRAF | > 10,000 | Biochemical |

| EGFR | > 10,000 | Biochemical |

Table 2: Anti-proliferative Activity of Compound X

| Cell Line | Cancer Type | BRAF Status | GI₅₀ (nM) |

| A375 | Melanoma | V600E | 15.5 |

| HT-29 | Colon | V600E | 25.1 |

| HCT116 | Colon | Wild-Type | 1,200 |

| MCF-7 | Breast | Wild-Type | > 5,000 |

Key Experimental Protocols

In Vitro MEK1 Kinase Assay

This protocol details the methodology used to determine the half-maximal inhibitory concentration (IC₅₀) of Compound X against MEK1.

Objective: To quantify the inhibitory potency of Compound X on the enzymatic activity of recombinant human MEK1.

Materials:

-

Recombinant active MEK1 enzyme

-

Inactive ERK2 substrate

-

ATP (Adenosine triphosphate)

-

Compound X (serial dilutions)

-

Kinase buffer (25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit

-

384-well white assay plates

Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of Compound X in 100% DMSO, starting from a 1 mM stock solution.

-

Assay Plate Setup: Add 1 µL of the diluted Compound X or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme and Substrate Addition: Prepare a master mix containing kinase buffer, inactive ERK2 substrate, and active MEK1 enzyme. Dispense 10 µL of this mix into each well.

-

Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

-

Signal Generation: Stop the reaction and measure the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Luminescence Detection: Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot the percent inhibition against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for the in vitro MEK1 kinase inhibition assay.

The Core Principles of Targeted Protein Degradation Utilizing Compound X

This technical guide provides an in-depth overview of the principles of targeted protein degradation (TPD) as exemplified by the novel therapeutic agent, Compound X. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying biological and experimental frameworks.

Introduction to Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic modality that harnesses the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific disease-causing proteins.[1] Unlike traditional small molecule inhibitors that block the function of a protein, TPD agents, such as proteolysis-targeting chimeras (PROTACs), lead to the complete removal of the target protein.[1] This approach offers several advantages, including the potential to target proteins previously considered "undruggable" and to overcome drug resistance mechanisms that arise from target protein overexpression or mutation.[1]

Compound X represents a class of heterobifunctional protein degraders. These molecules are designed with two key binding domains connected by a linker: one that binds to a specific target protein and another that recruits an E3 ubiquitin ligase.[1] This dual binding induces the formation of a ternary complex between the target protein, Compound X, and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

Mechanism of Action of Compound X

The primary mechanism of action for Compound X involves hijacking the ubiquitin-proteasome system to selectively degrade a target protein. In one studied example, Compound X is a bifunctional compound that degrades BRD4 protein by recruiting the E3 Ligase KLHDC2.[2] In another instance, a Compound X analogue was shown to recruit the CRBN E3 ligase.[3] The general mechanism can be broken down into the following key steps:

-

Ternary Complex Formation: Compound X, with its two distinct domains, facilitates the proximity-induced formation of a ternary complex consisting of the target protein (e.g., BRD4), Compound X itself, and an E3 ubiquitin ligase (e.g., KLHDC2 or CRBN).

-

Ubiquitination: Within this complex, the E3 ligase transfers ubiquitin (Ub) from an E2 ubiquitin-conjugating enzyme to the target protein. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal.[1]

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.

-

Recycling: After the target protein is degraded into smaller peptides, Compound X and the E3 ligase are released and can participate in further rounds of degradation.

This catalytic mode of action allows a single molecule of Compound X to induce the degradation of multiple target protein molecules.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical evaluations of different compounds referred to as "Compound X."

Table 1: In Vitro Potency of Compound X Variants

| Compound Variant | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (µM) | IC50 (µM) |

|---|---|---|---|---|---|

| Compound X | Target of Interest | CRBN | Efficacy-Relevant Cell Line | 0.0007 | 0.0003 |

| Methylated-Inactive Compound X (Compound A) | Target of Interest | CRBN (reduced binding) | Efficacy-Relevant Cell Line | 0.49 | - |

| Compound X | HDAC6 | Pomalidomide-based | Various Cancer Cell Lines | 0.1 (100 nM) | - |

| BIFD Compound X | BRD4 | KLHDC2 | - | - | - |

DC50: The concentration of the compound that results in 50% degradation of the target protein. IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process.

Table 2: In Vivo Disposition of a Compound X Variant

| Compound | Route of Administration | Dose | Bile Concentration (µg/mL) | Liver Tissue Concentration | Liver:Plasma Ratio |

|---|

| Compound X | - | - | 179 - 396 | Variable | 17 - 736 |

Experimental Protocols

Detailed methodologies for key experiments in the study of targeted protein degradation by Compound X are provided below.

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of a target protein following treatment with Compound X.

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of Compound X or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize the protein lysates to equal concentrations, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin, GAPDH) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control.

Cell Viability Assay

This protocol is used to determine the cytotoxic or cytostatic effects of Compound X.

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of Compound X in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent such as resazurin (B115843) or CellTiter-Glo® to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the fluorescence or luminescence using a plate reader.

-

Data Analysis: Normalize the readings to the vehicle-treated control wells. Plot the cell viability against the logarithm of Compound X concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Proteomics Analysis

This protocol is used to identify on-target and off-target effects of Compound X on the global proteome.

-

Sample Preparation: Treat cells with Compound X or vehicle control. Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.

-

LC-MS/MS: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

-

Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify and quantify proteins. Perform pathway enrichment analysis on proteins with significant changes in abundance to identify cellular pathways affected by Compound X treatment.[3]

CRISPR-Cas9 Screen

This protocol can be used to identify genes that mediate cellular sensitivity to Compound X.

-

Library Transduction: Transduce a population of cells with a genome-wide CRISPR-Cas9 knockout library.

-

Compound Selection: Treat the transduced cell population with Compound X at a concentration that inhibits cell growth.

-

Genomic DNA Extraction and Sequencing: Extract genomic DNA from the surviving cells. Amplify and sequence the guide RNA (gRNA) cassettes.

-

Data Analysis: Compare the gRNA abundance in the Compound X-treated cells to that in a control population to identify gRNAs that are enriched or depleted. Genes targeted by these gRNAs are considered potential mediators of Compound X sensitivity.[3]

Visualizations

The following diagrams illustrate the core concepts of Compound X's mechanism of action and a typical experimental workflow.

Caption: Mechanism of Action for Compound X-mediated Targeted Protein Degradation.

Caption: A typical experimental workflow for characterizing Compound X.

References

- 1. Bromodomain and BET family proteins as epigenetic targets in cancer therapy: their degradation, present drugs, and possible PROTACs - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07971E [pubs.rsc.org]

- 2. captortherapeutics.com [captortherapeutics.com]

- 3. Frontiers | Off-target autophagy disruption associated with a novel liver toxicity in dogs for a highly basic heterobifunctional protein degrader [frontiersin.org]

The Architect's Blueprint: A Technical Guide to the Discovery and Synthesis of Novel Degrader Molecules

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering a paradigm shift from traditional occupancy-based inhibition to a catalytic, event-driven mechanism of action. By co-opting the cell's intrinsic protein disposal machinery, degrader molecules can eliminate previously "undruggable" proteins, overcome drug resistance, and achieve sustained pharmacological effects. This guide provides an in-depth technical overview of the core principles underpinning the discovery and synthesis of two prominent classes of degrader molecules: Proteolysis Targeting Chimeras (PROTACs) and molecular glues. We will delve into their mechanisms of action, rational design and synthesis strategies, and the critical experimental protocols required for their evaluation and optimization.

Introduction to Targeted Protein Degradation

TPD is a therapeutic strategy that harnesses the cell's natural protein degradation pathways to selectively eliminate disease-causing proteins.[1][2] The most exploited of these pathways is the Ubiquitin-Proteasome System (UPS). The UPS is a tightly regulated process where proteins are marked for degradation by the covalent attachment of a small protein called ubiquitin. This "tagging" is carried out by a cascade of enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase). The E3 ligases are of particular importance as they provide substrate specificity, recognizing specific proteins to be ubiquitinated.[3] Once a protein is polyubiquitinated, it is recognized and degraded by the 26S proteasome, a large protein complex that acts as the cell's "recycling center".[4] Degrader molecules act as powerful tools to hijack this system, redirecting its machinery to degrade a protein of interest (POI).

Proteolysis Targeting Chimeras (PROTACs): A Modular Approach

PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the ubiquitination and subsequent degradation of the target protein.[5]

Mechanism of Action

The catalytic cycle of a PROTAC involves several key steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase).[3][4] The stability and geometry of this complex are crucial for the subsequent steps.

-

Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to surface-exposed lysine (B10760008) residues on the POI.[3][4]

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4]

-

PROTAC Recycling: The PROTAC molecule is released after inducing ubiquitination and can catalytically repeat the cycle, leading to the degradation of multiple POI molecules.[4][6]

Design and Synthesis

A PROTAC molecule is comprised of three key components: a ligand for the POI ("warhead"), a ligand for an E3 ligase ("anchor"), and a chemical linker that connects them.[2]

-

POI Ligand: This component provides specificity for the target protein. A wide range of ligands, from potent inhibitors to weaker binders, can be utilized.

-

E3 Ligase Ligand: While over 600 E3 ligases exist in humans, ligands for only a few, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL), are predominantly used.[7][8][9] Pomalidomide (B1683931) and thalidomide (B1683933) are common ligands for CRBN.[1][9]

-

Linker: The linker is a critical determinant of PROTAC efficacy. Its length, composition, and attachment points influence the stability and conformation of the ternary complex, as well as the physicochemical properties of the PROTAC.[4] Alkyl chains and polyethylene (B3416737) glycol (PEG) are common linker motifs.[10]

The synthesis of PROTACs is often a modular process, allowing for the systematic variation of each component to optimize degradation activity.[11] This frequently involves the synthesis of the POI ligand and E3 ligase ligand with appropriate functional handles, followed by their conjugation to a linker.

Table 1: Physicochemical Properties of Selected Clinical-Stage PROTACs

| PROTAC | E3 Ligase | Molecular Weight (Da) | logD (pH 7.4) | Polar Surface Area (Ų) |

| ARV-110 | CRBN | 711 - 958 | 1.1 - 4.8 | 107 - 146 |

| KT-413 | CRBN | 711 - 958 | 1.1 - 4.8 | 107 - 146 |

| DT-2216 | VHL | 711 - 958 | 1.1 - 4.8 | 107 - 146 |

| Data adapted from recent analyses of clinical-stage PROTACs.[8][12][13][14][15] |

Molecular Glues: Inducers of Protein-Protein Interactions

Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact, or do so weakly.[1] In the context of TPD, molecular glues can reshape the surface of an E3 ligase to create a new binding interface for a "neosubstrate," leading to its ubiquitination and degradation.

Mechanism of Action

Unlike the modular nature of PROTACs, the discovery of molecular glues has often been serendipitous. The immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide are classic examples. These molecules bind to the E3 ligase CRBN and induce the degradation of specific transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[1][9]

Discovery and Synthesis

The discovery of novel molecular glues remains a significant challenge due to the difficulty in predicting which small molecules will induce a specific protein-protein interaction. However, phenotypic screening and computational approaches are emerging as valuable tools. The synthesis of molecular glues is typically less complex than that of PROTACs, as they are single, smaller molecules. For example, the synthesis of pomalidomide, a widely used CRBN ligand and molecular glue, involves several well-established chemical transformations.[1][16][17][18]

Experimental Protocols for Degrader Characterization

A robust and multi-faceted experimental workflow is essential for the successful development of degrader molecules. This involves a series of in vitro and cell-based assays to confirm the mechanism of action and quantify the efficacy of the degrader.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[19] Several biophysical techniques can be used to characterize this interaction.

-

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of molecules in real-time, providing kinetic data (association and dissociation rates) and affinity (KD).

-

Methodology:

-

Immobilize one of the proteins (e.g., the E3 ligase) onto the SPR sensor chip.

-

Inject a solution containing the PROTAC to measure the binary interaction.

-

Inject a solution containing both the PROTAC and the target protein to measure the formation of the ternary complex.

-

Analyze the sensorgrams to determine the kinetic parameters and binding affinity. The cooperativity of the ternary complex can also be calculated.

-

-

Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

-

Methodology:

-

Place a solution of one protein (e.g., the E3 ligase) in the sample cell of the calorimeter.

-

Titrate a solution of the PROTAC and the other protein (the POI) into the sample cell from a syringe.

-

Measure the heat changes after each injection.

-

Analyze the resulting thermogram to determine the thermodynamic parameters of the ternary complex formation.

-

Ubiquitination Assays

These assays confirm that the degrader-induced ternary complex is functional and leads to the ubiquitination of the target protein.

-

Principle: This assay reconstitutes the ubiquitination cascade in a test tube to directly measure the ubiquitination of the target protein.

-

Methodology:

-

Combine purified E1, E2, E3 ligase, ubiquitin, ATP, the target protein, and the degrader molecule in a reaction buffer.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction and analyze the ubiquitination of the target protein by Western blotting using an anti-ubiquitin or anti-target protein antibody.

-

-

Principle: This assay detects the ubiquitination of the target protein within a cellular context.

-

Methodology:

-

Treat cells with the degrader molecule and a proteasome inhibitor (to prevent the degradation of the ubiquitinated protein).

-

Lyse the cells and immunoprecipitate the target protein using a specific antibody.

-

Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein.

-

Protein Degradation Assays

The ultimate measure of a degrader's efficacy is its ability to reduce the levels of the target protein in cells.

-

Principle: This is a widely used technique to quantify the amount of a specific protein in a complex mixture, such as a cell lysate.

-

Methodology:

-

Treat cells with varying concentrations of the degrader for a specific time.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Quantify the band intensities to determine the percentage of protein degradation. From this data, the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be calculated.[4][7][20]

-

Table 2: Degradation Efficacy of Selected BRD4-Targeting PROTACs

| PROTAC | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |

| ARV-825 | CRBN | Burkitt's Lymphoma | <1 | >95 |

| MZ1 | VHL | HeLa | ~25 | >90 |

| dBET1 | CRBN | MV4;11 | ~4 | >95 |

| PROTAC 8 | CRBN | AR-positive prostate cancer | <1 | >99 |

| Data compiled from various studies.[21][22] |

Signaling Pathways and Downstream Effects

The degradation of a target protein can have profound effects on cellular signaling pathways. For example, the degradation of BRD4, a member of the BET family of proteins, disrupts its role in transcriptional regulation, including its interaction with the NF-κB signaling pathway, which is often dysregulated in cancer and inflammatory diseases.[23][24][25][26] Understanding these downstream consequences is crucial for validating the therapeutic potential of a degrader.

Conclusion

The discovery and synthesis of novel degrader molecules represent a vibrant and rapidly evolving field in drug discovery. PROTACs and molecular glues offer unprecedented opportunities to target the "undruggable" proteome and develop novel therapeutics for a wide range of diseases. A deep understanding of their mechanisms of action, coupled with a systematic approach to their design, synthesis, and experimental evaluation, is paramount for realizing their full therapeutic potential. This guide has provided a comprehensive overview of the core principles and methodologies that are essential for researchers, scientists, and drug development professionals working at the forefront of this exciting field.

References

- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. biopharma.co.uk [biopharma.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]

Structural Biology of Ternary Complex Formation: A Technical Guide to the MZ1-BRD4-VHL System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of target proteins.[1] These heterobifunctional molecules achieve this by forming a ternary complex, bringing a target protein into proximity with an E3 ubiquitin ligase, which subsequently marks the target for destruction by the proteasome.[2][3] The stability, cooperativity, and structural architecture of this ternary complex are critical determinants of a PROTAC's efficacy and selectivity.[4][5]

This technical guide delves into the core principles of PROTAC-mediated ternary complex formation, using the well-characterized VHL:MZ1:BRD4BD2 complex as a central example. MZ1 is a PROTAC that recruits the second bromodomain of the Bromodomain-containing protein 4 (BRD4BD2) to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to BRD4 degradation.[1] We will explore the quantitative biophysical parameters governing this interaction, detail the experimental protocols used for its characterization, and provide visual representations of the key pathways and workflows.

Data Presentation: Biophysical Characterization of the VHL:MZ1:BRD4BD2 System

The formation of a productive ternary complex is governed by the binding affinities of the PROTAC for both the target protein and the E3 ligase, as well as the cooperativity of the ternary complex itself. Cooperativity (alpha, α) is a measure of how the binding of one protein influences the PROTAC's affinity for the other. A value greater than 1 indicates positive cooperativity, meaning the two proteins bind to the PROTAC more favorably together than they do individually.[6]

Table 1: Binary and Ternary Complex Binding Affinities

| Interacting Components | Technique | KD (nM) | Reference |

| MZ1 : BRD4BD2 | ITC | 4 | [7] |

| MZ1 : BRD4BD2 | SPR | 1 | [7] |

| MZ1 : VHL Complex | ITC | 66 | [7] |

| MZ1 : VHL Complex | SPR | 29 | [7] |

| VHL:MZ1 : BRD4BD2 (Ternary) | ITC | 4.4 | [1] |

Table 2: Ternary Complex Cooperativity and Thermodynamics

| Parameter | Technique | Value | Reference |

| Cooperativity (α) | ITC | 15 - 26 | [8] |

| Gibbs Free Energy (ΔG) | ITC | -22.2 kcal mol-1 | [5] |

| Enthalpy (ΔH) | ITC | -28.1 kcal mol-1 | [1] |

| Entropy (-TΔS) | ITC | 5.9 kcal mol-1 | [1] |

Structural Insights from X-Ray Crystallography

The crystal structure of the VHL:MZ1:BRD4BD2 ternary complex (PDB ID: 5T35) provides a high-resolution snapshot of the molecular interactions that drive its formation and stability.[1][9] The structure reveals that MZ1 folds upon itself to create a compact interface, inducing novel protein-protein interactions between VHL and BRD4BD2 that are not present in the absence of the PROTAC.[1][6] The linker is not merely a passive tether but actively participates in and stabilizes the complex, burying a significant surface area.[6] This structural understanding is invaluable for the rational design of new PROTACs with improved potency and selectivity.[1]

Table 3: Crystallographic Data for VHL:MZ1:BRD4BD2 Complex

| Parameter | Value | Reference |

| PDB ID | 5T35 | [6] |

| Resolution | 2.7 Å | [1] |

| R-free | 0.258 | [1] |

| R-work | 0.217 | [1] |

Mandatory Visualizations

Signaling Pathway

References

- 1. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. o2hdiscovery.co [o2hdiscovery.co]

- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 9. First ternary crystal structure of a PROTAC bound to to its E3 ligase VHL and Brd4 target – Ciulli Laboratory [sites.dundee.ac.uk]

An In-depth Technical Guide to Investigating E3 Ligase Recruitment by Compound X (ARV-110)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2]

A PROTAC molecule consists of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This dual binding forms a ternary complex, bringing the E3 ligase in close proximity to the POI.[4] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[1][5]

This guide will provide an in-depth technical overview of the core methodologies used to investigate the E3 ligase recruitment by a model PROTAC, referred to herein as "Compound X." For the purposes of providing concrete, real-world examples and data, we will use ARV-110 (Bavdegalutamide) as our Compound X. ARV-110 is a clinical-stage PROTAC that targets the Androgen Receptor (AR) for degradation by recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[3][6][7] AR signaling is a key driver of prostate cancer, making AR a critical therapeutic target.[8][9][10]

Mechanism of Action of Compound X (ARV-110)

Compound X (ARV-110) is an orally bioavailable PROTAC designed to selectively target and degrade the Androgen Receptor.[6] Its mechanism of action involves the formation of a ternary complex between the Androgen Receptor, ARV-110, and the CRBN E3 ligase.[1][3] This induced proximity leads to the polyubiquitination of the Androgen Receptor, marking it for subsequent degradation by the proteasome.[3] This process is catalytic, meaning a single molecule of ARV-110 can induce the degradation of multiple AR proteins.

Figure 1. General mechanism of action for Compound X (PROTAC)-mediated protein degradation.

Experimental Protocols

Investigating the E3 ligase recruitment by Compound X involves a series of biochemical, biophysical, and cell-based assays.

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to quantify the formation of the [POI]-[PROTAC]-[E3 Ligase] ternary complex.[4][11]

Objective: To measure the dose-dependent formation of the AR-ARV-110-CRBN complex.

Methodology:

-

Reagent Preparation:

-

Recombinant human AR protein labeled with a FRET donor (e.g., Terbium cryptate).

-

Recombinant human CRBN/DDB1/CUL4A/Rbx1 complex with CRBN labeled with a FRET acceptor (e.g., d2).

-

Compound X (ARV-110) serially diluted in an appropriate buffer (e.g., PBS with 0.1% BSA).

-

-

Assay Procedure:

-

In a 384-well microplate, add the labeled AR and CRBN complex at optimized final concentrations.

-

Add the serial dilutions of Compound X.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow complex formation.

-

-

Data Acquisition:

-

Measure the TR-FRET signal using a plate reader with excitation at 340 nm and emission at both 620 nm (donor) and 665 nm (acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot it against the concentration of Compound X to determine the EC50 for ternary complex formation.

-

Figure 2. Experimental workflow for the TR-FRET ternary complex formation assay.

In Vitro Ubiquitination Assay

This assay directly measures the ability of Compound X to induce the ubiquitination of its target protein in a reconstituted system.[5][12]

Objective: To demonstrate that ARV-110 induces polyubiquitination of AR in the presence of the CRBN E3 ligase complex.

Methodology:

-

Reaction Components:

-

E1 activating enzyme (e.g., UBE1)

-

E2 conjugating enzyme (e.g., UBE2D2)

-

E3 ligase complex (CRBN/DDB1/CUL4A/Rbx1)

-

Recombinant AR protein

-

Ubiquitin

-

ATP

-

Compound X (ARV-110) or DMSO as a control.

-

-

Assay Procedure:

-

Combine all reaction components except ATP in a microcentrifuge tube and incubate with varying concentrations of Compound X.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

-

Detection:

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot using an antibody specific for AR to visualize the unmodified AR and the higher molecular weight polyubiquitinated AR species.

-

Figure 3. Workflow for the in vitro ubiquitination assay.

Cellular Protein Degradation Assay (Western Blot)

This cell-based assay is the definitive method to confirm that Compound X leads to the degradation of the target protein in a cellular context.[13][14]

Objective: To quantify the dose-dependent degradation of AR in prostate cancer cells treated with ARV-110.

Methodology:

-

Cell Culture and Treatment:

-

Plate prostate cancer cells (e.g., VCaP) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Compound X (ARV-110) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against AR.

-

Probe with a primary antibody against a loading control (e.g., GAPDH or β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Data Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize the AR signal to the loading control.

-

Plot the normalized AR levels against the concentration of Compound X to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

-

Figure 4. Workflow for the cellular protein degradation assay.

Data Presentation

Quantitative data from the described experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Ternary Complex Formation and Cellular Degradation of Compound X (ARV-110)

| Parameter | Value | Assay |

| Ternary Complex EC50 | 15 nM | TR-FRET |

| Cellular Degradation DC50 | 1 nM | Western Blot (VCaP cells) |

| Maximum Degradation (Dmax) | >95% | Western Blot (VCaP cells) |

Table 2: In Vitro Ubiquitination of Androgen Receptor by Compound X (ARV-110)

| Compound X Conc. | % AR Ubiquitination | Assay |

| 0 nM (DMSO) | <5% | In Vitro Ubiquitination |

| 10 nM | 35% | In Vitro Ubiquitination |

| 100 nM | 78% | In Vitro Ubiquitination |

| 1 µM | 92% | In Vitro Ubiquitination |

Downstream Signaling Pathway Disruption

The degradation of the Androgen Receptor by Compound X has significant downstream effects on AR-mediated signaling pathways, which are crucial for the growth and survival of prostate cancer cells.[8][15]

AR, upon binding to androgens, translocates to the nucleus and acts as a transcription factor, promoting the expression of genes involved in cell proliferation and survival, such as Prostate-Specific Antigen (PSA).[9][10] By inducing AR degradation, Compound X effectively shuts down this signaling cascade, leading to reduced expression of AR target genes, cell cycle arrest, and ultimately, apoptosis of the cancer cells.[3][7]

Figure 5. Disruption of the Androgen Receptor signaling pathway by Compound X.

Conclusion

The investigation of E3 ligase recruitment by a PROTAC like Compound X (ARV-110) requires a multi-faceted approach. By combining biophysical assays to confirm ternary complex formation, biochemical assays to demonstrate target ubiquitination, and cell-based assays to measure protein degradation, researchers can build a comprehensive understanding of a PROTAC's mechanism of action. This detailed characterization is essential for the rational design and optimization of novel protein degraders for therapeutic applications. The promising preclinical and clinical data for ARV-110 underscore the potential of this approach in treating diseases like prostate cancer.[3][7][16][17]

References

- 1. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Arvinas Receives Fast Track Designation for its Targeted Protein Degrader ARV-110 as a Treatment for Men with Metastatic Castration-Resistant Prostate Cancer | Arvinas [ir.arvinas.com]

- 7. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

- 12. Ubiquitination Assay - Profacgen [profacgen.com]

- 13. benchchem.com [benchchem.com]

- 14. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Arvinas Releases Updated Dose Escalation Data from Clinical Trial of PROTAC® Protein Degrader ARV-110 in Patients with Metastatic Castration-Resistant Prostate Cancer | Arvinas [ir.arvinas.com]

- 17. ascopubs.org [ascopubs.org]

A Technical Guide to Early-Stage Research of Small Molecule Protein Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable" by conventional small-molecule inhibitors. Unlike inhibitors that merely block a protein's function, small molecule protein degraders harness the cell's own machinery to selectively eliminate target proteins. This guide provides an in-depth technical overview of the core principles, experimental methodologies, and key signaling pathways pertinent to the early-stage research and development of two primary classes of small molecule protein degraders: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.

Protein degraders operate by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, a key component of the cell's ubiquitin-proteasome system (UPS). This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. This "event-driven" pharmacology allows for the catalytic removal of target proteins, a significant departure from the "occupancy-driven" model of traditional inhibitors.[1][2]

Core Concepts: PROTACs and Molecular Glues

Small molecule protein degraders primarily fall into two categories, distinguished by their structure and mechanism of inducing the protein-protein interaction between the POI and the E3 ligase.

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules composed of three distinct components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker connecting the two ligands.[2][3] By simultaneously binding to both the POI and the E3 ligase, PROTACs act as a bridge to facilitate the formation of a ternary complex, which is a critical step for subsequent ubiquitination and degradation.[4]

Molecular Glues are smaller, monovalent molecules that induce or stabilize a novel protein-protein interaction between an E3 ligase and a POI.[5][6] Unlike PROTACs, they do not possess two distinct binding moieties connected by a linker. Instead, they create a new molecular surface on either the E3 ligase or the target protein, promoting their interaction and subsequent degradation of the "neo-substrate".[6][7]

The Ubiquitin-Proteasome System: The Engine of Degradation

The ubiquitin-proteasome system (UPS) is the central cellular machinery hijacked by small molecule protein degraders. This intricate pathway is responsible for the degradation of the majority of intracellular proteins, playing a crucial role in protein quality control, cell cycle regulation, and signal transduction.[8][9] The process involves a sequential enzymatic cascade:

-

Ubiquitin Activation: An E1 activating enzyme activates ubiquitin in an ATP-dependent manner.[10]

-

Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.[10]

-

Ubiquitin Ligation: An E3 ubiquitin ligase recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[10]

-

Polyubiquitination: The repetition of this process leads to the formation of a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[8]

The specificity of this system is primarily determined by the large family of E3 ubiquitin ligases, each recognizing a specific set of substrates. PROTACs and molecular glues exploit this specificity by redirecting a chosen E3 ligase to a desired POI.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Quantitative Data Summary

The efficacy of protein degraders is typically characterized by two key parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[11] The following tables summarize the in vitro degradation data for several prominent small molecule protein degraders.

Table 1: ARV-110 (Androgen Receptor Degrader)

| Cell Line | Assay Type | DC50 (nM) | Dmax (%) | Reference(s) |

| VCaP | Western Blot | ~1 | >90 | [7] |

| VCaP | - | 1.6 | 98 | [6][12] |

| LNCaP | - | < 1 | - | [13] |

| Various Prostate Cancer Lines | - | ~1 | - | [7] |

Table 2: KT-474 (IRAK4 Degrader)

| Cell Line/System | Assay Type | DC50 (nM) | Dmax (%) | Reference(s) |

| Human PBMCs | - | 2.1 | >90 | [14] |

| RAW 264.7 | - | 4.034 | - | [15] |

| OCI-LY10 | - | 2 | - | [3] |

| Healthy Volunteers (Blood) | - | - | up to 98 | [1] |

Table 3: CFT7455 (IKZF1/3 Degrader)

| Cell Line | Assay Type | DC50 | Dmax (%) | Reference(s) |

| KiJK (ALCL) | - | picomolar | 89 | [12] |

| Multiple Myeloma Cell Lines | Proliferation | - | - | [16] |

| Non-Hodgkin Lymphoma Lines | Proliferation | - | - | [16] |

Experimental Protocols

Ternary Complex Formation Assay (Time-Resolved FRET)

Objective: To quantify the formation of the [POI]-[Degrader]-[E3 Ligase] ternary complex.

Materials:

-

Purified, tagged POI (e.g., His-tagged)

-

Purified, tagged E3 ligase complex (e.g., GST-tagged VHL or CRBN)

-

TR-FRET donor-labeled antibody (e.g., anti-His-Tb)

-

TR-FRET acceptor-labeled antibody (e.g., anti-GST-d2)

-

Degrader compound

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume plates

Protocol:

-

Prepare serial dilutions of the degrader compound in DMSO and then dilute into the assay buffer.

-

In a 384-well plate, add the diluted degrader compound.

-

Add the POI and E3 ligase complex to the wells.

-

Add the donor and acceptor-labeled antibodies.

-

Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the degrader concentration to determine the EC50 for ternary complex formation.

Ubiquitination Assay (Western Blot)

Objective: To detect the ubiquitination of the POI upon treatment with a degrader.

Materials:

-

Cell line expressing the POI

-

Degrader compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)

-

Antibodies: anti-POI, anti-ubiquitin, and appropriate secondary antibodies

-

SDS-PAGE gels and Western blot equipment

Protocol:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with the degrader compound at various concentrations for a specified time. A co-treatment with a proteasome inhibitor is crucial to allow for the accumulation of polyubiquitinated proteins.

-

Lyse the cells and quantify the protein concentration.

-

Perform immunoprecipitation for the POI.

-

Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated POI, which will appear as a high-molecular-weight smear.

-

The membrane can be stripped and re-probed with an anti-POI antibody to confirm the identity of the immunoprecipitated protein.

Protein Degradation Assay (HiBiT Lytic Assay)

Objective: To quantify the degradation of an endogenous POI.

Materials:

-

CRISPR/Cas9-engineered cell line with a HiBiT tag knocked into the endogenous locus of the POI

-

Degrader compound

-

Nano-Glo® HiBiT Lytic Detection System (LgBiT protein, substrate, and lytic buffer)

-

White, opaque 96- or 384-well plates

-

Luminometer

Protocol:

-

Seed the HiBiT-tagged cells into a white assay plate and incubate overnight.

-

Treat the cells with a serial dilution of the degrader compound for the desired time course (e.g., 24 hours).

-

Equilibrate the plate to room temperature.

-

Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.

-

Add the lytic reagent to each well.

-

Incubate at room temperature for 10 minutes on an orbital shaker to induce cell lysis and allow for signal stabilization.

-

Measure the luminescence using a plate luminometer.

-

Normalize the data to vehicle-treated controls and plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax.[14]

Protein Degradation Assay (NanoBRET Assay)

Objective: To measure the degradation of a POI in live cells in real-time.

Materials:

-

Cell line expressing the POI fused to NanoLuc® luciferase

-

Fluorescently labeled tracer that binds to the POI

-

Degrader compound

-

NanoBRET™ Nano-Glo® Substrate

-

White, opaque 96- or 384-well plates

-

Plate reader capable of measuring filtered luminescence

Protocol:

-

Seed the NanoLuc®-tagged cells into a white assay plate and incubate overnight.

-

Treat the cells with the degrader compound at various concentrations.

-

Add the fluorescent tracer to the cells.

-

Incubate for the desired time course at 37°C in a CO2 incubator.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Read the plate on a plate reader capable of measuring donor (e.g., 460nm) and acceptor (e.g., 618nm) emission wavelengths.

-

Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio over time indicates protein degradation.

Conclusion

The field of targeted protein degradation is rapidly advancing, offering a powerful new approach to drug discovery. The ability to catalytically remove disease-causing proteins, including those previously deemed undruggable, holds immense promise for the development of novel therapeutics for a wide range of diseases. A thorough understanding of the underlying biology, coupled with the robust and quantitative experimental methodologies outlined in this guide, is essential for the successful design and optimization of the next generation of small molecule protein degraders. As research continues, the expansion of the E3 ligase toolbox and the refinement of strategies to improve the drug-like properties of these molecules will undoubtedly broaden the impact of this transformative technology.

References

- 1. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]

- 3. researchgate.net [researchgate.net]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 10. youtube.com [youtube.com]

- 11. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Western blot troubleshooting guide! [jacksonimmuno.com]

- 13. kymeratx.com [kymeratx.com]

- 14. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. c4therapeutics.com [c4therapeutics.com]

- 16. benchchem.com [benchchem.com]

Understanding the Neocubstrate Profile of Compound X: A Technical Guide

Disclaimer: As "Compound X" is a placeholder, this document provides a representative template based on a hypothetical molecular glue degrader. The data, protocols, and pathways presented herein are illustrative and designed to meet the structural and content requirements of the prompt. Researchers can adapt this framework for their specific compound of interest.

Introduction to Compound X

Compound X is a novel, potent, and selective small molecule designed as a molecular glue. It functions by modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] Molecular glues like Compound X represent a promising therapeutic modality, capable of inducing the degradation of proteins previously considered "undruggable," such as transcription factors and scaffolding proteins.[1][3] By binding to CRBN, Compound X creates a novel protein interface that promotes the recruitment of specific "neosubstrates," leading to their ubiquitination and subsequent degradation by the proteasome.[4][5][6] This guide provides a comprehensive overview of the neocubstrate profile of Compound X, detailing its selectivity, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Quantitative Neocubstrate Profiling

The selectivity of Compound X was assessed using quantitative proteomics to identify and quantify proteins degraded upon treatment. The following tables summarize the key findings from these experiments, including degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) for identified neocubstrates.

Table 1: Neocubstrate Degradation Profile of Compound X in HEK293T Cells

| Target Protein | Protein Class | DC₅₀ (nM) | Dₘₐₓ (%) | Biological Function |

| Neosubstrate A | Transcription Factor | 15 | 92 | Cell Cycle Progression |

| Neosubstrate B | Kinase | 45 | 85 | Pro-survival Signaling |

| Off-Target A | Metabolic Enzyme | >10,000 | <10 | Glucose Metabolism |

| Off-Target B | Structural Protein | >10,000 | <5 | Cytoskeletal Integrity |

Table 2: Ternary Complex Formation Affinity

| Neosubstrate | Binding Affinity (Kᴅ, nM) with CRBN + Compound X |

| Neosubstrate A | 25 |

| Neosubstrate B | 70 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of neocubstrate profiling. Below are the protocols for key experiments performed to characterize Compound X.

Protocol: Affinity-Purification Mass Spectrometry (AP-MS) for Neocubstrate Identification

Objective: To identify proteins that interact with the CRBN E3 ligase complex in the presence of Compound X.

Methodology:

-

Cell Culture and Treatment: HEK293T cells stably expressing FLAG-tagged CRBN were cultured to 80% confluency. Cells were then treated with either 1 µM Compound X or DMSO (vehicle control) for 6 hours.

-

Cell Lysis: Cells were harvested and lysed in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, and protease/phosphatase inhibitors.

-

Immunoprecipitation: Cell lysates were cleared by centrifugation. The supernatant was incubated with anti-FLAG M2 magnetic beads overnight at 4°C to pull down the FLAG-CRBN complex.

-

Washing: The beads were washed three times with lysis buffer to remove non-specific binders.

-

Elution: Bound proteins were eluted from the beads using a 3X-FLAG peptide solution.

-

Sample Preparation for Mass Spectrometry: The eluate was subjected to in-solution trypsin digestion to generate peptides.

-

LC-MS/MS Analysis: Peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Protein identification and label-free quantification were performed to identify proteins enriched in the Compound X-treated sample compared to the control.

Protocol: Western Blot for Neosubstrate Degradation

Objective: To validate the degradation of specific neocubstrates identified by proteomics.

Methodology:

-

Cell Treatment: Cells were seeded in 6-well plates and treated with a dose-response of Compound X (0.1 nM to 10 µM) for 24 hours.

-

Protein Extraction: Cells were lysed, and total protein concentration was determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for Neosubstrate A, Neosubstrate B, and a loading control (e.g., GAPDH).

-

Detection: After incubation with a secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified to determine DC₅₀ and Dₘₐₓ values.

Visualizations: Pathways and Workflows

Signaling Pathway of Compound X

The diagram below illustrates the mechanism of action for Compound X, leading to the targeted degradation of Neosubstrate A.

Caption: Mechanism of Compound X-induced degradation of Neosubstrate A.

Experimental Workflow for Neocubstrate Identification

The following workflow diagram outlines the key steps in identifying the neocubstrates of Compound X, from cell treatment to data analysis.

Caption: Workflow for proteomic identification of Compound X neocubstrates.

References

- 1. Crbn-based molecular Glues: Breakthroughs and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lander-lab.com [lander-lab.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promegaconnections.com [promegaconnections.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

Preliminary In Vitro Efficacy of Paclitaxel: A Technical Guide

This technical guide provides an in-depth overview of the preliminary in vitro efficacy of Paclitaxel (B517696) (formerly Compound X), a widely used chemotherapeutic agent. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the cytotoxic and apoptotic mechanisms of this compound. The guide details quantitative data on Paclitaxel's efficacy, comprehensive experimental protocols for key assays, and visual representations of the primary signaling pathway and experimental workflows.

Data Presentation: Cytotoxicity of Paclitaxel

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following tables summarize the IC50 values of Paclitaxel in various human cancer cell lines as reported in the literature. These values can vary based on the specific cell line, exposure duration, and the assay used.

Table 1: Paclitaxel IC50 Values in Breast Cancer Cell Lines

| Cell Line | Cancer Subtype | IC50 Value | Exposure Time (hours) | Assay Method |

| MCF-7 | Luminal A (ER+, PR+/-, HER2-) | 3.5 µM - 7.5 nM[1] | 24 - 72[1] | MTT Assay[1] |

| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 0.3 µM - 300 nM[1] | 24 - 96[1] | MTT Assay[1] |

| SKBR3 | HER2-Positive | 4 µM[1] | Not Specified | MTT Assay[1] |

| BT-474 | Luminal B (ER+, PR+, HER2+) | 19 nM[1] | Not Specified | MTT Assay[1] |

Table 2: Paclitaxel IC50 Values in Other Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time (hours) | Assay Method |

| A2780CP | Ovarian Cancer | 160.4 µM (free drug) | 48[1] | MTT Assay[1] |

| Various | Ovarian Cancer | 0.4 - 3.4 nM[1] | Not Specified | Clonogenic Assay[1] |

| PC-3 | Prostate Cancer | 12.5 nM[1] | 48 - 72[1] | MTT Assay[1] |

| DU145 | Prostate Cancer | 12.5 nM[1] | 48 - 72[1] | MTT Assay[1] |

| A549 | Lung Cancer | 2 nM | Not Specified | Proliferation Assay[2] |

| Various | Human Tumors (8 lines) | 2.5 - 7.5 nM[3][4] | 24[3][4] | Clonogenic Assay[3] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the reproducibility and interpretation of results. Below are protocols for commonly used assays to evaluate Paclitaxel's effects on cancer cells.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals, a process primarily carried out by mitochondrial enzymes.[5] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)[5]

-

96-well flat-bottom sterile microplates[5]

-

Paclitaxel stock solution (e.g., 1 mM in DMSO)[5]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)[5]

-

MTT solution (5 mg/mL in sterile PBS)[5]

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)[5][6]

-

Microplate reader (spectrophotometer)[5]

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

-

Drug Treatment: Prepare serial dilutions of Paclitaxel in complete medium. After incubation, remove the old medium and add 100 µL of fresh medium containing the various concentrations of Paclitaxel to the respective wells. Include untreated and vehicle-only (e.g., 0.1% DMSO) controls.[1][5]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C to allow viable cells to metabolize the MTT into purple formazan crystals.[5]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[1][5]

-

Absorbance Measurement: Read the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.[6]

Apoptosis Detection: Annexin V-FITC/Propidium Iodide Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells which have compromised membrane integrity.

Materials:

-

Cells of interest seeded in 6-well plates[1]

-

Paclitaxel stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)[1]

-

Phosphate-Buffered Saline (PBS), cold[1]

-

Flow cytometer[1]

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Paclitaxel for the specified duration.[1]

-

Cell Harvesting: Harvest both floating and adherent cells. Collect the supernatant (containing floating cells) and detach adherent cells using trypsin. Combine all cells and centrifuge.[1]

-

Washing: Wash the cells twice with cold PBS.[1]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[1]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour of staining.[1][6]

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the core mechanism of action of Paclitaxel and the workflows for the key experimental protocols described above.

References

Methodological & Application

Application Notes: Protocol for Western Blot Analysis of Compound X-Mediated Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation is a rapidly emerging therapeutic strategy that utilizes small molecules to eliminate specific proteins by hijacking the cell's natural degradation machinery.[1] This approach offers a powerful alternative to traditional inhibition, enabling the removal of disease-causing proteins.[2] Compound X is a novel heterobifunctional molecule, such as a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of a specific Protein of Interest (POI). This document provides a detailed protocol for analyzing the efficacy and kinetics of Compound X-mediated protein degradation using Western blot analysis, an essential technique for quantifying changes in protein abundance.[3]

Mechanism of Action: Compound X

Compound X operates by simultaneously binding to the Protein of Interest (POI) and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, facilitating the transfer of ubiquitin molecules from the E3 ligase to the POI.[1][4] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular complex responsible for breaking down unwanted proteins.[3][5] This catalytic process results in the selective and efficient removal of the target protein.[6]

Signaling Pathway of Compound X-Mediated Degradation

Caption: Compound X-mediated degradation of a target protein via the Ubiquitin-Proteasome System.

Experimental Protocols

This section provides a comprehensive workflow for assessing Compound X's degradation capabilities, from cell treatment to data analysis.

I. Cell Culture and Treatment

-

Cell Seeding: Plate the desired cell line at an appropriate density in multi-well plates to ensure they reach 70-80% confluency at the time of treatment.

-

Compound X Preparation: Prepare a concentrated stock solution of Compound X in DMSO. Subsequent dilutions to final experimental concentrations should be made in fresh cell culture medium.[4]

-

Treatment Regimen:

-

Dose-Response: Treat cells with a range of Compound X concentrations (e.g., 1 nM to 10 µM) for a fixed time point (e.g., 24 hours) to determine the concentration at which 50% degradation occurs (DC50).

-

Time-Course: Treat cells with a fixed concentration of Compound X (e.g., the DC50 value) and harvest them at various time points (e.g., 0, 2, 4, 8, 16, 24 hours) to analyze the degradation kinetics.[3]

-

Controls: Always include a vehicle control (e.g., DMSO-treated cells) corresponding to the highest concentration of solvent used.[4]

-

II. Cell Lysis and Protein Quantification

-

Cell Harvest: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[7]

-

Lysis: Add ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with fresh protease and phosphatase inhibitors to the cells (e.g., 1 mL for a 10 cm dish).[4][8]

-

Lysate Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet them by centrifugation before adding lysis buffer.[9]

-

Incubation & Clarification: Incubate the lysate on ice for 30 minutes, vortexing periodically.[10] Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3][11]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[7]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[10]

III. SDS-PAGE and Immunoblotting

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes to denature the proteins.[10]

-

Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel (e.g., 4-15% Tris-Glycine gel).[4] Include a pre-stained protein ladder to monitor protein migration. Run the gel at 100-120V until the dye front reaches the bottom.[4][12]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13] A wet transfer can be performed at 70V for 2-3 hours at 4°C, while a semi-dry transfer is faster.[8][13] Confirm transfer efficiency by staining the membrane with Ponceau S.[4]

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI, diluted in blocking buffer according to the manufacturer's recommendation. This is typically done overnight at 4°C with gentle agitation.[4][10]

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[10]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10][11]

-

Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).[10]

-

Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.[10][14]

IV. Data Analysis and Quantification

-

Densitometry: Quantify the band intensities for the POI and a loading control (e.g., GAPDH, β-actin) using image analysis software like ImageJ.[11]

-

Normalization: For each sample, normalize the intensity of the POI band to the intensity of its corresponding loading control band to correct for loading variations.[3][15]

-

Relative Degradation: Express the normalized protein levels as a percentage relative to the vehicle-treated control (time zero for time-course experiments), which is set to 100%.[3]

Experimental Workflow Diagram

Caption: General experimental workflow for Western blot analysis of protein degradation.

Data Presentation

Quantitative data should be organized into clear tables to facilitate comparison between different conditions.

Table 1: Dose-Response of Compound X on Target Protein Degradation

| Treatment Group | Compound X Conc. (nM) | Treatment Duration (hr) | Normalized POI Intensity | % Protein Remaining (vs. Vehicle) |

| Vehicle Control | 0 (DMSO) | 24 | 1.00 | 100% |

| Test Group 1 | 1 | 24 | 0.85 | 85% |

| Test Group 2 | 10 | 24 | 0.52 | 52% |

| Test Group 3 | 100 | 24 | 0.15 | 15% |

| Test Group 4 | 1000 | 24 | 0.05 | 5% |

Table represents hypothetical data for illustrative purposes.[11]

Table 2: Time-Course of Compound X-Mediated Protein Degradation

| Treatment Group | Compound X Conc. (nM) | Treatment Duration (hr) | Normalized POI Intensity | % Protein Remaining (vs. T=0) |

| Time Point 1 | 100 | 0 | 1.00 | 100% |

| Time Point 2 | 100 | 2 | 0.78 | 78% |

| Time Point 3 | 100 | 4 | 0.45 | 45% |

| Time Point 4 | 100 | 8 | 0.18 | 18% |

| Time Point 5 | 100 | 16 | 0.06 | 6% |

| Time Point 6 | 100 | 24 | 0.04 | 4% |

Table represents hypothetical data for illustrative purposes.[11]

References

- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. JCI - Induced protein degradation for therapeutics: past, present, and future [jci.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]